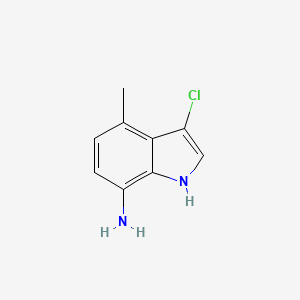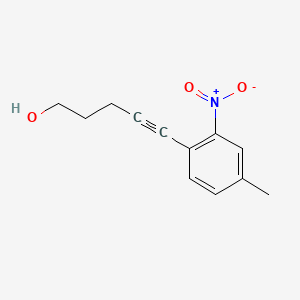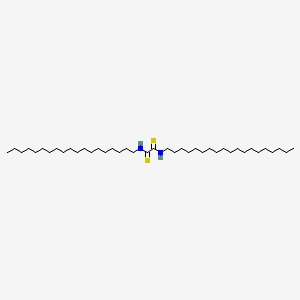
Oxamide, N,N'-dinonadecyldithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N,N’-dinonadecyldithio- is an organic compound with the molecular formula C40H80N2S2 and a molecular weight of 653.34 g/mol It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by nonadecyl and dithio groups
Vorbereitungsmethoden
The synthesis of Oxamide, N,N’-dinonadecyldithio- typically involves the reaction of oxamide with nonadecyl and dithio reagents under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Oxamide, N,N’-dinonadecyldithio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio groups to thiols or disulfides.
Substitution: The nonadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Oxamide, N,N’-dinonadecyldithio- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Wirkmechanismus
The mechanism of action of Oxamide, N,N’-dinonadecyldithio- involves its ability to form stable complexes with metal ions and other molecules. The nonadecyl and dithio groups provide steric and electronic effects that enhance the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Oxamide, N,N’-dinonadecyldithio- can be compared with other similar compounds such as:
Oxamide: The parent compound, which lacks the nonadecyl and dithio groups.
N,N’-Dinitroxamide: A nitrated derivative with different chemical properties and applications.
Bis(2-nitratoethyl) oxamide: Another derivative with energetic properties used in propellants. The uniqueness of Oxamide, N,N’-dinonadecyldithio- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
63867-43-6 |
|---|---|
Molekularformel |
C40H80N2S2 |
Molekulargewicht |
653.2 g/mol |
IUPAC-Name |
N,N'-di(nonadecyl)ethanedithioamide |
InChI |
InChI=1S/C40H80N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-39(43)40(44)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,41,43)(H,42,44) |
InChI-Schlüssel |
HZDFFDNCUFJBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


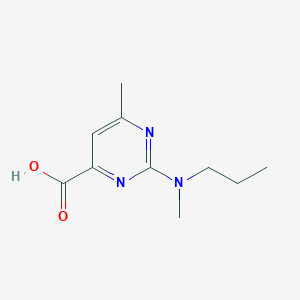
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
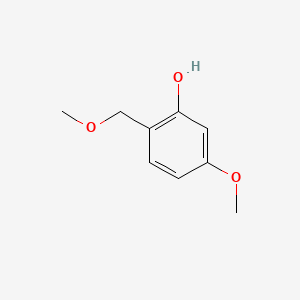

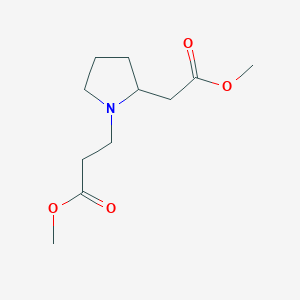
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
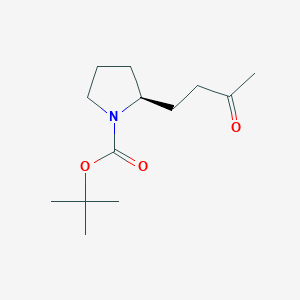
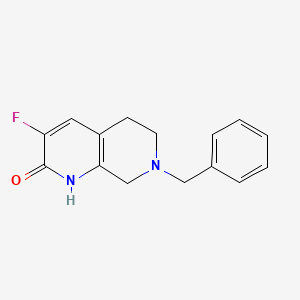
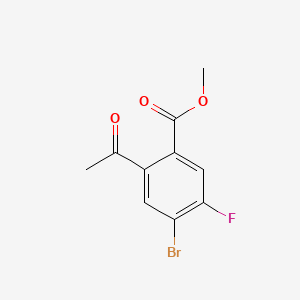
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
